Pemirolast potassium is an anti-allergic drug classified as a mast cell stabilizer. [ [] ] It acts by inhibiting the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells, which are key players in allergic reactions. [ [] ] Pemirolast potassium is primarily recognized for its role in the treatment of allergic diseases, specifically in the management of asthma and allergic rhinitis. [ [] ]
Pemirolast potassium is classified as a small molecule drug, specifically a histamine H1 receptor antagonist. It is recognized for its ability to stabilize mast cells, thereby preventing the release of histamine and other mediators that contribute to allergic symptoms. The DrugBank accession number for pemirolast is DB00885, indicating its recognized status in pharmacological databases .
The synthesis of pemirolast potassium involves several chemical reactions. A notable method includes the condensation of ethyl cyanoacetate with triethyl orthoformate, which leads to the formation of ethyl (ethoxymethylene) cyanoacetate. This intermediate undergoes further reactions to yield pemirolast potassium .
Key parameters for the synthesis include:
Pemirolast potassium has a defined molecular formula of with a molecular weight of approximately 228.21 g/mol. The structure features multiple functional groups, including a tetrazole moiety, which plays a crucial role in its biological activity.
Pemirolast potassium participates in various chemical reactions relevant to its pharmacological activity:
Pemirolast potassium operates primarily by antagonizing the histamine H1 receptor. By binding to these receptors, it prevents histamine from exerting its effects on target tissues, which include:
Pemirolast potassium exhibits distinct physical and chemical properties that influence its application:
Pemirolast potassium is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2